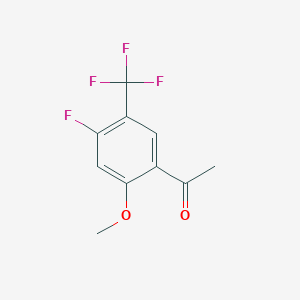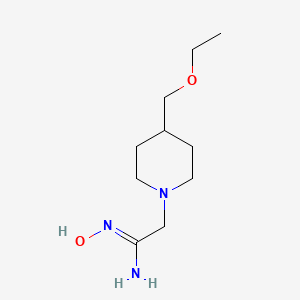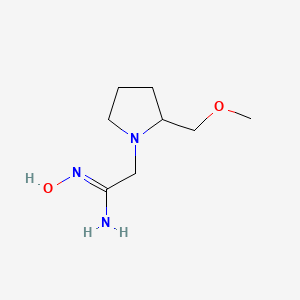
2-Bromo-4-(methoxymethyl)-1-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(methoxymethyl)-1-methylimidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a bromine atom at position 2, a methoxymethyl group at position 4, and a methyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethyl)-1-methylimidazole typically involves multi-step organic reactions. One common method includes the bromination of 4-(methoxymethyl)-1-methylimidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(methoxymethyl)-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-4-(methoxymethyl)-1-methylimidazole, 2-thio-4-(methoxymethyl)-1-methylimidazole, etc.
Oxidation: Formation of 4-(formylmethyl)-1-methylimidazole or 4-(carboxymethyl)-1-methylimidazole.
Reduction: Formation of 2-bromo-4-(methoxymethyl)-1-methyl-1,2-dihydroimidazole.
Applications De Recherche Scientifique
2-Bromo-4-(methoxymethyl)-1-methylimidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(methoxymethyl)-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can act as a ligand, coordinating with metal ions or other biomolecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylimidazole: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
4-(Methoxymethyl)-1-methylimidazole: Lacks the bromine atom, affecting its potential for substitution reactions.
2-Chloro-4-(methoxymethyl)-1-methylimidazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(methoxymethyl)-1-methylimidazole is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both bromine and methoxymethyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C6H9BrN2O |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
2-bromo-4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2O/c1-9-3-5(4-10-2)8-6(9)7/h3H,4H2,1-2H3 |
Clé InChI |
IOOPPUWQMHRPPS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1Br)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


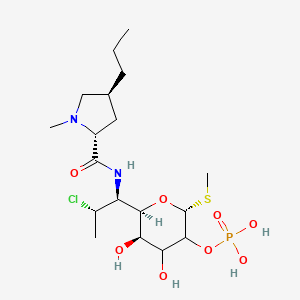

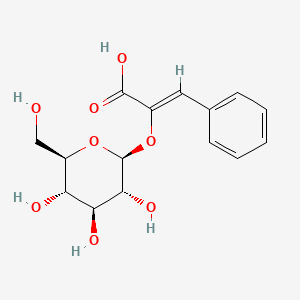


![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
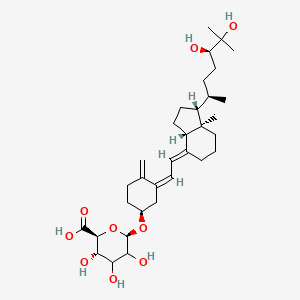
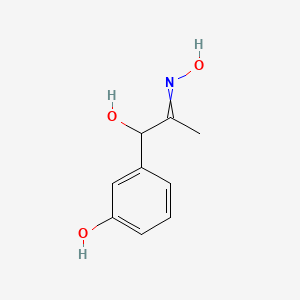
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)

